![molecular formula C10H6N4S B13091837 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 112230-76-9](/img/structure/B13091837.png)
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing both thiadiazole and pyrazine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyrazine with phenyl isothiocyanate under specific conditions to form the desired thiadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .
Aplicaciones Científicas De Investigación
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
[1,2,5]Selenadiazolo[3,4-b]pyrazine: Contains a selenium atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is unique due to its specific electronic properties and the ability to form stable complexes with various metals. This makes it particularly valuable in the development of materials for electronic and optoelectronic applications .
Propiedades
Número CAS |
112230-76-9 |
|---|---|
Fórmula molecular |
C10H6N4S |
Peso molecular |
214.25 g/mol |
Nombre IUPAC |
5-phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H6N4S/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H |
Clave InChI |
CMZWTBCJZPHVKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NSN=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
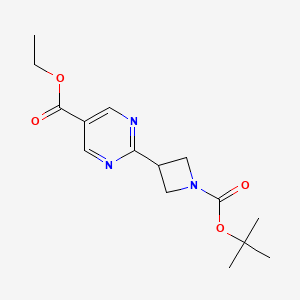


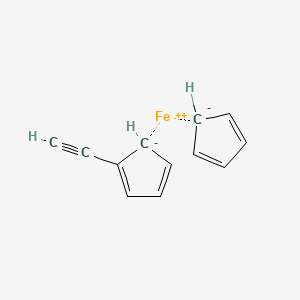
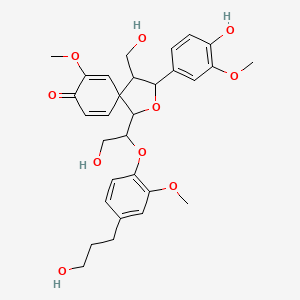


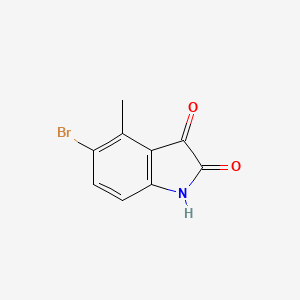
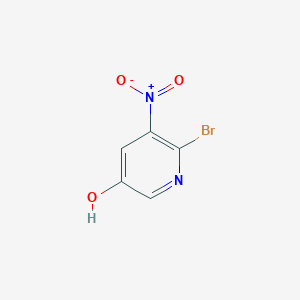


![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)

